Ethyl 3-(3-amino-4-methylphenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Description
Ethyl 3-(3-amino-4-methylphenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a tert-butoxycarbonyl (Boc) protected amino group. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
ethyl 3-(3-amino-4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-6-22-15(20)14(19-16(21)23-17(3,4)5)10-12-8-7-11(2)13(18)9-12/h7-9,14H,6,10,18H2,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLLSWZSKFFTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)C)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-amino-4-methylphenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 4-methylacetanilide, undergoes nitration to introduce a nitro group at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine.
Esterification: The final step involves esterification with ethyl bromoacetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-amino-4-methylphenyl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or hydroxyl derivatives, while reduction can produce the free amine.
Scientific Research Applications
Ethyl 3-(3-amino-4-methylphenyl)-2-((tert-butoxycarbonyl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-amino-4-methylphenyl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Ethyl 3-(3-amino-4-methylphenyl)-2-((tert-butoxycarbonyl)amino)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(3-amino-4-methylphenyl)-2-amino propanoate: Lacks the Boc protecting group, making it more reactive.
Ethyl 3-(3-nitro-4-methylphenyl)-2-((tert-butoxycarbonyl)amino)propanoate: Contains a nitro group instead of an amino group, altering its reactivity and applications.
Ethyl 3-(3-amino-4-methylphenyl)-2-((tert-butoxycarbonyl)amino)butanoate: Has an additional carbon in the ester chain, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
